molecular formula C18H23N7OS B14935432 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

Cat. No.: B14935432
M. Wt: 385.5 g/mol
InChI Key: SOAUCYOPACBCEL-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and linked via a propanamide chain to a 6,8-dimethyltriazolo-pyridazine moiety.

Properties

Molecular Formula

C18H23N7OS

Molecular Weight

385.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

InChI

InChI=1S/C18H23N7OS/c1-11-14(12(2)24-25-10-19-21-16(11)25)8-9-15(26)20-18-23-22-17(27-18)13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,20,23,26)

InChI Key

SOAUCYOPACBCEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Tables: Comparative Analysis

Parameter Target Compound Compound 4.1
Core Structure 1,3,4-Thiadiazole with cyclohexyl 1,3,4-Thiadiazole with phenyl
Linked Heterocycle 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl Triazine (in bicyclic derivatives)
Synthetic Yield Not reported in available literature 97.4%
Melting Point Not reported in available literature 503–504 K (HAc recrystallization)
Key IR Peaks (cm⁻¹) Not reported in available literature 3310 (N-H), 1670 (C=O), 1542 (C-N)
1H NMR Features Not reported in available literature δ 1.91 (CH3), 7.52–7.94 (C6H5), 10.68 (NH)

Detailed Research Findings

Spectral and Physicochemical Properties

  • IR Spectroscopy : Compound 4.1 showed characteristic peaks for amide C=O (1670 cm⁻¹) and N-H stretching (3310 cm⁻¹) . The target compound’s propanamide chain may exhibit similar peaks but with shifted positions due to chain length and substituent effects.
  • 1H NMR : The cyclohexyl group in the target compound would likely produce complex multiplet signals in the 1.0–2.5 ppm range, contrasting with the phenyl group’s aromatic signals (7.52–7.94 ppm) in Compound 4.1 .

Functional Implications

  • Lipophilicity : The cyclohexyl group in the target compound may enhance membrane permeability compared to the phenyl group in Compound 4.1, which is less lipophilic.

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